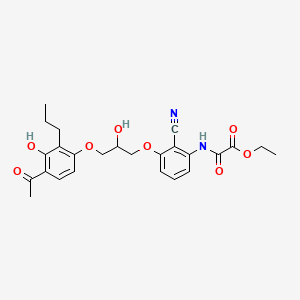![molecular formula C23H27N5O2 B1219297 4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol is a member of isoquinolines.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated potential in cancer treatment. It has been evaluated as a tubulin-polymerization inhibitor targeting the colchicine site, contributing to the discovery of new compounds with antitumor activity. Specifically, derivatives of the compound exhibited significant in vitro cytotoxic activity, inhibited tubulin assembly, and disrupted microtubule formation, indicating their potential as cancer therapeutics (Wang et al., 2014).
Antidepressant Activity
The compound and its derivatives have been studied for their potential antidepressant effects. In particular, it has been shown that the compound's action involves modulating levels of neurotransmitters like norepinephrine, serotonin, and dopamine, essential in the pathophysiology of depression. Moreover, the compound's antidepressant-like effect involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting its potential therapeutic application in treating depression (Dhir & Kulkarni, 2011).
Pharmacological Applications
Studies have also examined the compound's pharmacological relevance by exploring its interaction with other pharmacological agents and biological activities. The compound has shown potential in improving the efficacy of chemotherapy drugs, offering a strategy for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020). Additionally, its derivatives have been involved in the synthesis of key intermediates of anti-HCV drugs, indicating its utility in developing treatments for hepatitis C (Chenhon, 2015).
Biological and Chemical Properties
The compound and its derivatives have been a subject of interest in exploring their biological and chemical properties. Research has been directed towards understanding the structural, thermophysical, and reactivity properties of these compounds. For instance, the thermophysical characterization of the compound's derivatives in different solvents provided insights into their structural modifications and the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation, which are crucial for their potential applications in various fields (Godhani et al., 2013).
properties
Product Name |
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
|---|---|
Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[(1-cyclopentyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H27N5O2/c1-30-21-14-17(10-11-20(21)29)22(23-24-25-26-28(23)19-8-4-5-9-19)27-13-12-16-6-2-3-7-18(16)15-27/h2-3,6-7,10-11,14,19,22,29H,4-5,8-9,12-13,15H2,1H3 |
InChI Key |
ZLKIBTOQISIPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=NN=NN2C3CCCC3)N4CCC5=CC=CC=C5C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
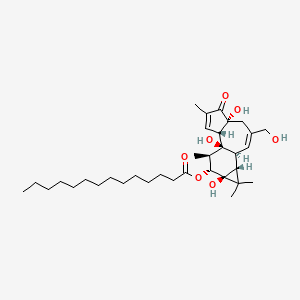

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
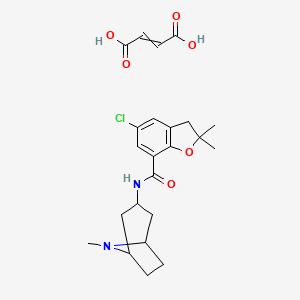
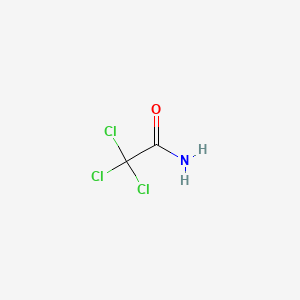
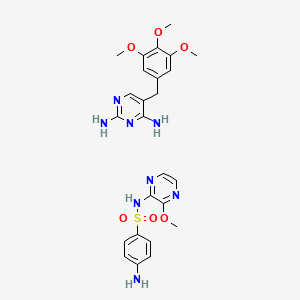
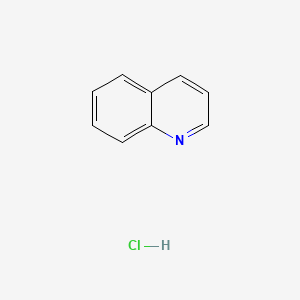
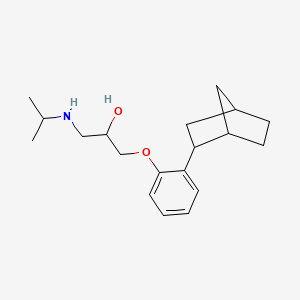
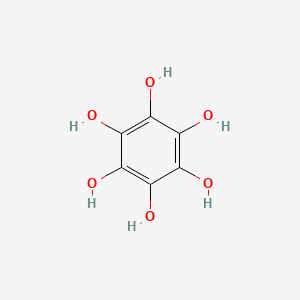
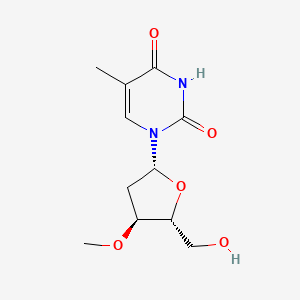
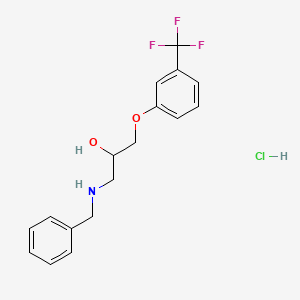
![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
